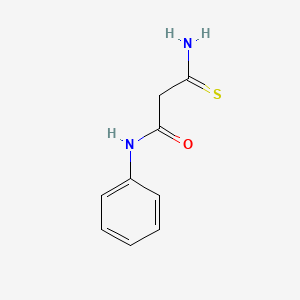

Acetanilide, 2-(thiocarbamyl)-

描述

BenchChem offers high-quality Acetanilide, 2-(thiocarbamyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2-(thiocarbamyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-amino-N-phenyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQKNUNQJKLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208484 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-96-1 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Acetanilide Derivatives Research

The study of Acetanilide (B955), 2-(thiocarbamyl)- is situated within the extensive and ongoing research into acetanilide derivatives. Acetanilide itself, historically known by the trade name Antifebrin, was one of the first aniline (B41778) derivatives recognized for its analgesic and antipyretic properties, introduced into medicine in 1886. researchgate.netwikipedia.orgscispace.com Although its use was curtailed due to toxicity, it paved the way for the development of a vast library of derivatives with a wide spectrum of pharmacological activities. researchgate.netnih.gov

Research has consistently demonstrated that modifying the basic acetanilide structure can lead to compounds with enhanced efficacy or novel biological functions. researchgate.net These derivatives are investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihyperglycemic activities. scispace.comiscientific.org For instance, certain novel acetanilide analogues have been synthesized and evaluated as potent and selective beta3-adrenergic receptor agonists, which have potential for treating obesity and type II diabetes. nih.gov The core objective of this research is to explore the chemistry of these derivatives to assist in the future discovery of more efficacious and specialized therapeutic agents. researchgate.net The synthesis of heterocyclic scaffolds incorporating the acetanilide moiety is a particularly active area, producing compounds with promising anticancer activities. isaacpub.orgresearchgate.net

Table 1: Reported Biological Activities of Various Acetanilide Derivatives

| Biological Activity | Research Focus/Example | Reference(s) |

|---|---|---|

| Analgesic & Anti-inflammatory | Foundational property; basis for development of modern NSAIDs. | researchgate.netscispace.comnih.gov |

| Antimicrobial & Antifungal | Evaluation of new N-(2-hydroxy-4(or 5)- nitro/aminophenyl)benzamides. | iscientific.org |

| Anticancer | Synthesis of new heterocyclic scaffolds incorporating the acetanilide moiety. | isaacpub.orgekb.eg |

| Anticonvulsant | General screening of acetanilide derivatives for diverse pharmacological roles. | scispace.com |

| Beta3-Adrenergic Agonist | Development of novel derivatives for potential treatment of obesity and diabetes. | nih.gov |

Significance of the Thiocarbamyl Moiety in Synthetic and Biological Contexts

Primary Synthetic Routes for Acetanilide, 2-(thiocarbamyl)-

The synthesis of Acetanilide, 2-(thiocarbamyl)- primarily originates from 2-aminoacetanilide, which serves as the key precursor. The introduction of the thiocarbamyl group is achieved through the reaction with a suitable thiocarbamoylating agent.

Acetanilide Reactants and Thiocarbamoylating Agents

The principal reactant for the synthesis is 2-aminoacetanilide, which can be prepared by the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.orgsigmaaldrich.cn The thiocarbamoylation of the primary amino group of 2-aminoacetanilide can be accomplished using various reagents. A common and effective method involves the use of isothiocyanates, such as phenyl isothiocyanate, in a suitable solvent. researchgate.net This reaction leads to the formation of the corresponding N,N'-disubstituted thiourea derivative.

Another approach involves the use of thiocarbamoyl chloride or its derivatives. Current time information in Bangalore, IN. The reaction of 2-aminoacetanilide with thiophosgene (B130339) can also be employed, which would subsequently require reaction with ammonia (B1221849) or an amine to furnish the thiocarbamyl group.

For the purpose of illustrating a typical synthesis, the reaction between 2-aminoacetanilide and a generic isothiocyanate is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2-Aminoacetanilide | R-N=C=S (Isothiocyanate) | N-(2-acetamidophenyl)-N'-R-thiourea |

Mechanistic Considerations of Thiocarbamoylation Reactions

The thiocarbamoylation of 2-aminoacetanilide with an isothiocyanate proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amino group in 2-aminoacetanilide acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. The lone pair of electrons on the nitrogen atom initiates the attack on the central carbon of the N=C=S group. This is followed by a proton transfer from the attacking nitrogen to the nitrogen of the isothiocyanate, resulting in the formation of the thiourea linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol (B145695), and may be facilitated by the presence of a base to enhance the nucleophilicity of the amine.

Advanced Derivatization Strategies via the Thiocarbamyl Group

The thiocarbamyl group of Acetanilide, 2-(thiocarbamyl)- is a reactive handle that allows for the construction of various heterocyclic systems. Its sulfur and nitrogen atoms can participate in a range of cyclization and coupling reactions.

Reactions with Aromatic Diazonium Salts

The reaction of thiocarbamoyl derivatives with aromatic diazonium salts is a known method for the synthesis of various sulfur-containing heterocycles and azo dyes. While direct reaction data for Acetanilide, 2-(thiocarbamyl)- is not extensively detailed in readily available literature, analogous reactions of thiocarbamoyl compounds suggest that coupling can occur. nih.govresearchgate.net The diazonium salt, prepared from an aromatic amine, acts as an electrophile. masterorganicchemistry.com The outcome of the reaction can vary depending on the reaction conditions and the specific structure of the thiocarbamoyl compound. In some cases, this can lead to the formation of thiadiazole derivatives or undergo coupling reactions to form azo compounds. nih.gov

Reactivity with Hydrazine (B178648) Hydrate (B1144303)

The reaction of thiocarbamoyl compounds with hydrazine hydrate is a well-established route for the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net In the case of Acetanilide, 2-(thiocarbamyl)-, a plausible reaction pathway involves the initial formation of a thiosemicarbazide intermediate, which can then undergo intramolecular cyclization. For instance, a related chalcone (B49325) derived from acetanilide has been shown to react with hydrazine hydrate to form pyrazole derivatives. researchgate.netrdd.edu.iq This suggests that the thiocarbamyl group in Acetanilide, 2-(thiocarbamyl)- can be utilized to construct a pyrazole ring fused or attached to the acetanilide framework. The reaction typically proceeds by nucleophilic attack of the hydrazine on the thiocarbonyl carbon, followed by cyclization with the elimination of hydrogen sulfide (B99878) or water.

A representative reaction leading to a pyrazole derivative is outlined below:

| Starting Material | Reagent | Product Type |

| Acetanilide, 2-(thiocarbamyl)- derived chalcone | Hydrazine Hydrate | Pyrazolyl acetanilide derivative |

Cyclization Reactions with α-Halogenated Reagents

The reaction of thiourea and its derivatives with α-halogenated carbonyl compounds is a cornerstone in the synthesis of thiazole (B1198619) heterocycles, famously known as the Hantzsch thiazole synthesis. derpharmachemica.comscispace.comresearchgate.netclockss.orgasianpubs.orgorganic-chemistry.orgmedcraveonline.comresearchgate.net Similarly, Acetanilide, 2-(thiocarbamyl)- can serve as the thiourea component in this reaction. The sulfur atom of the thiocarbamyl group acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization involving the nitrogen atom of the thiocarbamyl group and the carbonyl carbon of the α-halogenated reagent, leading to the formation of a 2-aminothiazole (B372263) ring system.

Furthermore, the Gewald aminothiophene synthesis provides a pathway to thiophene (B33073) derivatives. organic-chemistry.orgsemanticscholar.orgwikipedia.orgnih.govmdpi.com This reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. While not a direct reaction of pre-formed Acetanilide, 2-(thiocarbamyl)-, the principles of thiophene synthesis from related starting materials are well-established.

The versatility of this approach is demonstrated by the variety of α-halogenated reagents that can be employed, leading to a range of substituted thiazole derivatives.

Table of Representative Cyclization Reactions with α-Halogenated Reagents:

| α-Halogenated Reagent Type | General Structure | Resulting Heterocycle |

| α-Halo Ketone | R-CO-CH(X)-R' | 2-Amino-4,5-disubstituted thiazole derivative |

| α-Halo Ester | R-O-CO-CH(X)-R' | 2-Amino-4-hydroxy-5-substituted thiazole derivative |

| α-Halo Nitrile | N≡C-CH(X)-R' | 2,4-Diamino-5-substituted thiazole derivative |

The mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiocarbamyl group by the α-halocarbonyl compound to form an isothiouronium salt. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the aromatic thiazole ring. researchgate.net

Formation of Thiazole Derivatives

The synthesis of thiazole derivatives from 2-(thiocarbamyl)acetanilide precursors is a well-established method, primarily involving the Hantzsch thiazole synthesis. This reaction typically proceeds by the condensation of a thiocarbamoyl derivative with an α-halocarbonyl compound.

Research has shown that N-(4-acetamidophenyl)-N'-phenylthiourea can be cyclocondensed with ethyl bromoacetate (B1195939) to yield a mixture of two isomeric thiazolidin-4-ones: 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one. nih.gov The latter can be further reacted with various aromatic aldehydes in a Knoevenagel condensation to produce 5-arylidene-2-phenyliminothiazolidin-4-one derivatives. nih.gov

Furthermore, the intramolecular cyclization of N-(4-acetamidophenyl)-N'-phenylthiourea with chloroacetone (B47974) or phenacyl chloride leads to the formation of the corresponding 4-methyl- and 4-phenylthiazole (B157171) derivatives, respectively. nih.gov Another approach involves the reaction of a non-isolable potassium salt adduct of a thiocarbamoyl derivative with α-halogenated compounds, which provides a facile route to highly functionalized thiazole derivatives. researchgate.net

A study by Bondock and coworkers reported the synthesis of 2-(3-pyridyl)-4-methyl-5-acetylthiazole via the Hantzsch reaction of thionicotinamide (B1219654) with 3-chloro-2,4-pentanedione. sci-hub.se This highlights the general utility of thioamides in thiazole synthesis.

Table 1: Synthesis of Thiazole Derivatives from Acetanilide, 2-(thiocarbamyl)- Precursors

| Starting Material | Reagent | Product | Reference |

| N-(4-acetamidophenyl)-N'-phenylthiourea | Ethyl bromoacetate | 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | nih.gov |

| 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | Aromatic aldehydes | 5-arylidene-2-phenyliminothiazolidin-4-one derivatives | nih.gov |

| N-(4-acetamidophenyl)-N'-phenylthiourea | Chloroacetone | 2-(4-acetamidophenylamino)-4-methylthiazole | nih.gov |

| N-(4-acetamidophenyl)-N'-phenylthiourea | Phenacyl chloride | 2-(4-acetamidophenylamino)-4-phenylthiazole | nih.gov |

| Thionicotinamide | 3-chloro-2,4-pentanedione | 2-(3-pyridyl)-4-methyl-5-acetylthiazole | sci-hub.se |

Synthesis of Thiophene-3-carboxamides and Related Thiophenes

The thiocarbamoyl moiety in acetanilide derivatives can be utilized in the Gewald synthesis of thiophenes. This reaction typically involves the condensation of a compound containing an active methylene group, a carbonyl compound, and elemental sulfur. However, variations of this reaction using thiocarbamoyl derivatives are also prevalent.

For instance, the reaction of a thiocarbamoyl scaffold with chloroacetone and phenacyl chloride has been shown to result in the formation of 5-substituted-thiophene-3-carboxamides. researchgate.net Additionally, the reaction of 2-chloroacetamide (B119443) with thiocarbamoyl derivatives in an ethanolic solution of sodium ethoxide can furnish 3-aminothiophenes. researchgate.net

A general review on the use of thiocarbamoyl derivatives as synthons in heterocyclic synthesis outlines their reaction with α-halocarbonyl compounds or compounds containing an activated double or triple bond to yield various thiophene derivatives. researchgate.net

Table 2: Synthesis of Thiophene Derivatives

| Starting Material | Reagent | Product | Reference |

| Thiocarbamoyl scaffold | Chloroacetone | 5-methylthiophene-3-carboxamide derivative | researchgate.net |

| Thiocarbamoyl scaffold | Phenacyl chloride | 5-phenylthiophene-3-carboxamide derivative | researchgate.net |

| 2-Chloroacetamide derivative | Thiocarbamoyl derivatives | 3-aminothiophenes | researchgate.net |

Generation of Thiazolidine Derivatives

Thiazolidine derivatives, particularly thiazolidin-4-ones, can be synthesized from 2-(thiocarbamyl)acetanilide precursors. A key method involves the reaction of a thiourea derivative with a haloacetic acid or its ester.

For example, the reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl bromoacetate yields thiazolidin-4-one isomers. nih.gov Another study demonstrated the heterocyclization of a 2-chloroacetamide derivative upon treatment with ammonium (B1175870) thiocyanate (B1210189) in boiling ethanol to produce 2-(p-acetamidophenylimino)-thiazolidin-4-one. researchgate.net The versatility of thiocarbamoyl derivatives is further highlighted by their reaction with α-halogenated compounds to form various thiazolidinone derivatives. researchgate.net

Table 3: Synthesis of Thiazolidine Derivatives

| Starting Material | Reagent | Product | Reference |

| N-(4-acetamidophenyl)-N'-phenylthiourea | Ethyl bromoacetate | 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | nih.gov |

| 2-Chloroacetamide derivative | Ammonium thiocyanate | 2-(p-acetamidophenylimino)-thiazolidin-4-one | researchgate.net |

Heterocyclic Ring Formation Utilizing Thiocarbamoyl Moieties as Synthons

The thiocarbamoyl group is a valuable synthon for the construction of a wide array of heterocyclic rings beyond thiazoles and thiophenes. Its ability to react with various electrophiles and undergo cyclization makes it a cornerstone in heterocyclic chemistry.

Pyrroles and Pyrazoles Synthesis

While direct synthesis of pyrroles from Acetanilide, 2-(thiocarbamyl)- is not extensively documented, the thiocarbamoyl moiety is a known precursor for pyrazole synthesis. The reaction of thiocarbamoyl derivatives with hydrazine or its derivatives is a common route to pyrazoles. researchgate.net

One study detailed the condensation of a synthesized ketene (B1206846) N,S-acetal, derived from a thiocarbamoyl scaffold, with hydrazine to furnish a pyrazole-4-carboxamide derivative. researchgate.net Another research article describes the synthesis of pyrazoline derivatives from chalcones, which can be prepared from acetanilide, by reaction with hydrazine hydrate. derpharmachemica.com Furthermore, a review highlights the preparation of pyrazoles by heating a thiocarbamoyl derivative with diethyl malonate followed by cyclization with hydrazine. researchgate.net

Table 4: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Ketene N,S-acetal (from thiocarbamoyl scaffold) | Hydrazine | Pyrazole-4-carboxamide derivative | researchgate.net |

| Chalcone (from acetanilide) | Hydrazine hydrate | Pyrazoline derivative | derpharmachemica.com |

| p-Substituted-C6H4-NH.CS2CH3 | Diethyl malonate, then Hydrazine | Pyrazole derivative | researchgate.net |

Imidazoles and Pyrimidine (B1678525) Derivatives

The synthesis of imidazoles and pyrimidines can also utilize thiocarbamoyl synthons. For instance, 2-mercapto-imidazoles can be prepared by reacting thiocarbamoyl derivatives with appropriate reagents in pyridine. researchgate.net A series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives, referred to as imidazole (B134444) thioacetanilides (ITA), have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of pyrimidines can be achieved through various routes. One method involves the reaction of chalcones, which can be derived from acetanilide, with urea (B33335), thiourea, or guanidine (B92328). derpharmachemica.com Another approach describes a one-pot synthesis of 2-amino pyrimidine derivatives from an aldehyde, ethyl cyanoacetate, and guanidine nitrate. scholarsresearchlibrary.com Additionally, aminopyrazolo[3,4-d]pyrimidine derivatives have been prepared by the reaction of a pyrimidine derivative with isothiocyanates, which are related to thiocarbamoyl compounds. researchgate.net

Table 5: Synthesis of Imidazole and Pyrimidine Derivatives

| Starting Material/Precursor | Reagent(s) | Product Class | Reference |

| Thiocarbamoyl derivative | - | 2-mercapto-imidazoles | researchgate.net |

| - | - | 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives | nih.gov |

| Chalcone (from acetanilide) | Urea/Thiourea/Guanidine | Pyrimidine derivatives | derpharmachemica.com |

| Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine | 2-amino pyrimidine derivatives | scholarsresearchlibrary.com |

| Pyrimidine derivative | Isothiocyanates | Aminopyrazolo[3,4-d]pyrimidine derivatives | researchgate.net |

Oxazine (B8389632) and Thiazine (B8601807) Derivatives

The synthesis of six-membered heterocyclic rings like oxazines and thiazines can be accomplished using acetanilide derivatives as starting materials. A common strategy involves the initial synthesis of chalcones from acetanilide and aromatic aldehydes. rdd.edu.iqresearchgate.net These chalcones can then be cyclized with urea or thiourea to yield oxazine and thiazine derivatives, respectively. rdd.edu.iqresearchgate.net This method highlights an indirect but important application of the acetanilide scaffold in the synthesis of these heterocycles. A review on the green synthesis of thiazines and oxazines also points to the importance of these scaffolds in medicinal chemistry. ijpsr.com

Table 6: Synthesis of Oxazine and Thiazine Derivatives from Acetanilide-Derived Chalcones

| Starting Material (Chalcone from Acetanilide) | Reagent | Product Class | Reference |

| Chalcone | Urea | Oxazine derivative | rdd.edu.iqresearchgate.net |

| Chalcone | Thiourea | Thiazine derivative | rdd.edu.iqresearchgate.net |

Fused Heterocyclic Systems (e.g., Thiazolopyrimidines)

The thiocarbamoyl moiety within the Acetanilide, 2-(thiocarbamyl)- structure is a pivotal precursor for the synthesis of various fused heterocyclic systems. Among these, thiazolopyrimidines are of significant interest due to their wide range of pharmacological activities. doubtnut.com The general synthetic strategy involves the reaction of a pyrimidine-thione derivative, which can be formed from a thiocarbamoyl precursor, with a suitable bifunctional electrophile.

A common route involves the initial synthesis of a dihydropyrimidine-2(1H)-thione. This intermediate is then reacted with an α-halo ester, such as ethyl bromoacetate, in a condensation/cyclization sequence. ijnc.ir This reaction proceeds via initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization and dehydration to yield the fused thiazolopyrimidine ring system. The reaction is often carried out in a suitable solvent like acetone (B3395972) and can proceed efficiently without a catalyst. ijnc.ir

For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate yields the corresponding 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir The regioselectivity of the cyclization can lead to either the 5H-thiazolo[3,2-a]pyrimidine or the isomeric 7H-thiazolo[3,2-a]pyrimidine structure, which can be determined using spectroscopic methods. ijnc.ir

Table 1: Synthesis of Thiazolopyrimidine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Acetone, reflux | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Good | ijnc.ir |

| 2-amino-4,6-dimethylpyrimidine | Phenyl isothiocyanate, then chloroacetic acid | Ethanol, reflux | 2-(phenylimino)-3-phenyl-2,3-dihydro-7,9-dimethylthiazolo[3,2-a]pyrimidin-5-one | - | researchgate.net |

Nucleophilic Substitution Reactions to Yield Substituted Acetanilide Scaffolds

The acetanilide framework can be readily modified through nucleophilic substitution reactions, typically by introducing a reactive leaving group on the acetyl moiety. A common precursor for these reactions is a 2-chloro-N-arylacetamide derivative. The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (including nitrogen, oxygen, and sulfur nucleophiles) to generate novel substituted acetanilide scaffolds.

This approach is highly versatile for creating libraries of compounds. For example, N-(4-acetamidophenyl)-2-chloroacetamide can react with various nucleophilic reagents like benzothiazole-2-thiol, ethyl 2-mercaptoacetate, and different thiocarbamoyl derivatives to yield corresponding 4-(N-substituted amino)-acetanilide scaffolds. acs.org The reaction conditions typically involve a base to facilitate the nucleophilic attack and are carried out in a suitable polar solvent.

Similarly, various substituted 2-phenoxy-N-phenylacetamides can be prepared by reacting 2-chloro-N-phenylacetamides with different substituted phenols in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. chemguide.co.uk These reactions exemplify the nucleophilic substitution pathway for elaborating the acetanilide structure. chemguide.co.uk

Table 2: Nucleophilic Substitution on Chloroacetamide Precursors

| Chloroacetamide Precursor | Nucleophile | Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-(4-acetamidophenyl)-2-chloroacetamide | Benzothiazole-2-thiol | - | 4-(N-substituted amino) acetanilide | acs.org |

| N-(4-acetamidophenyl)-2-chloroacetamide | Ammonium thiocyanate | - | 4-(N-substituted amino) acetanilide | acs.org |

| 2-chloro-N-phenylacetamide | Substituted phenols | Dry acetone, K2CO3, KI | 2-phenoxy-N-phenylacetamide | chemguide.co.uk |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactions of Acetanilide, 2-(thiocarbamyl)- and its precursors involve several key mechanistic steps.

Nucleophilic Addition Pathways

The formation of the thiocarbamoyl group itself is a prime example of a nucleophilic addition reaction. Typically, an isothiocyanate (R-N=C=S) is attacked by a nucleophile. In the context of Acetanilide, 2-(thiocarbamyl)-, the precursor would involve the reaction of an acetanilide derivative containing a nucleophilic center with an isothiocyanate.

More broadly, the chemistry of thiocarbamoyl derivatives often begins with the nucleophilic addition of a carbanion to an isothiocyanate. For instance, the reaction of phenyl isothiocyanate with a compound containing an active methylene group, like 2-cyano-N-arylacetamide, proceeds via the addition of the methylene-derived carbanion to the central carbon of the isothiocyanate. researchgate.net This forms a non-isolable thiocarbamoyl salt intermediate which is then used in subsequent cyclization reactions. researchgate.net

The general mechanism for nucleophilic addition to a polarized pi bond, such as a carbonyl or thiocarbonyl group, involves two main steps:

Nucleophilic Attack : The nucleophile attacks the electrophilic carbon atom of the C=S or C=O bond, breaking the pi bond and pushing electrons onto the heteroatom (sulfur or oxygen). This results in a tetrahedral intermediate. chemistrylearner.com, libretexts.org

Protonation : The negatively charged heteroatom is then protonated, often by the solvent or a weak acid added to the reaction mixture, to yield the final product. chemistrylearner.com

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in the formation of fused heterocyclic systems from thiocarbamoyl derivatives. After an initial intermolecular reaction, a functional group within the newly formed intermediate attacks another part of the same molecule to form a ring.

A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of diesters to form cyclic β-keto esters, which proceeds via an enolate intermediate. libretexts.org A similar principle applies to the derivatives of Acetanilide, 2-(thiocarbamyl)-. For example, a thiocarbamoyl derivative, once S-alkylated with a reagent containing a carbonyl group (like an α-halo ketone), can undergo intramolecular cyclization. The mechanism involves the formation of an enolate or another nucleophilic center which then attacks an electrophilic site within the molecule, leading to ring closure. researchgate.net, libretexts.org

The formation of thiophene derivatives from thiocarbamoyl compounds provides another clear example. A thiocarbamoyl derivative can be reacted with an α-halogenated reagent. The resulting intermediate can then undergo a base-catalyzed intramolecular cyclization where a carbanion displaces a leaving group or adds to a carbonyl, ultimately forming a stable five-membered thiophene ring. researchgate.net

Role of Activated Methylene Groups in Thiocarbamoyl Derivatives

An activated methylene group is a -CH₂- group flanked by two electron-withdrawing groups (such as C=O, CN, or COOR). This structural feature makes the methylene protons significantly acidic and easily removable by a base. doubtnut.com, tcichemicals.com The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the adjacent electron-withdrawing groups. doubtnut.com

In the synthesis of derivatives from Acetanilide, 2-(thiocarbamyl)-, the precursor often involves a molecule with an activated methylene group, such as 2-cyanoacetanilide. This group is of paramount importance as it provides the nucleophilic carbon needed to react with electrophiles like phenyl isothiocyanate. researchgate.net

The reaction sequence is often:

Deprotonation : A base removes a proton from the activated methylene group to form a resonance-stabilized carbanion.

Nucleophilic Attack : This carbanion acts as a potent nucleophile, attacking an electrophile (e.g., the carbon of an isothiocyanate).

Further Reaction : The resulting intermediate, which now contains the thiocarbamoyl functionality, can be used in subsequent steps, such as alkylation followed by intramolecular cyclization, to build complex heterocyclic scaffolds. researchgate.net, researchgate.net

Green Chemistry Approaches in the Synthesis of Acetanilide, 2-(thiocarbamyl)- Derivatives

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. These principles are increasingly being applied to the synthesis of acetanilide and its derivatives.

One significant approach is the development of solvent-free reactions. The synthesis of acetanilide itself can be performed by reacting aniline with acetic anhydride (B1165640) without any solvent or additives, significantly reducing waste and simplifying purification. researchgate.net This solventless approach has been extended to other derivatives, demonstrating good yields and a much-improved environmental factor (E-factor). researchgate.net, researchgate.net

Another green strategy is the use of alternative, environmentally benign catalysts and reaction media. For the synthesis of thiazolopyrimidines, a related fused heterocyclic system, reactions have been developed that use ionic liquids as the reaction medium. ijnc.ir Ionic liquids are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents. Furthermore, some of these syntheses can be performed under catalyst-free conditions, further simplifying the process and reducing chemical waste. ijnc.ir

Greener methods for the acetylation of amines to form the core acetanilide structure include:

Using zinc dust in acetic acid, which avoids the use of the more hazardous acetic anhydride. imist.ma

Employing magnesium sulfate (B86663) heptahydrate as a mild, inexpensive, and eco-friendly Lewis acid catalyst for acetylation with glacial acetic acid, again avoiding acetic anhydride. ijtsrd.com

Utilizing waste-derived copper flakes for a one-pot, solvent-free reductive acetamidation of nitroarenes to acetanilides. acs.org

These approaches highlight a clear trend towards more sustainable synthetic routes in this area of chemistry. nih.gov

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of often hazardous and volatile organic solvents. For the synthesis of thiourea derivatives, including structures analogous to Acetanilide, 2-(thiocarbamyl)-, mechanochemical methods and microwave-assisted synthesis have emerged as promising solvent-free alternatives.

One common approach to synthesizing N-aryl thioureas involves the reaction of an amine with an isothiocyanate. In a conventional setting, this reaction is often carried out in a solvent. However, research has demonstrated the feasibility of conducting these reactions under solvent-free conditions, often with improved efficiency. For instance, the reaction of various anilines with octanoyl isothiocyanate has been successfully achieved by stirring at 60-65°C without any solvent, leading to high yields of the corresponding N-octanoyl-N'-arylthioureas. banglajol.info Similarly, the synthesis of heterocyclic thioureas has been reported in excellent yields (82.9–95.5%) and short reaction times (2–4.5 min) using microwave irradiation in the absence of a solvent. researchgate.net

A plausible solvent-free synthesis of Acetanilide, 2-(thiocarbamyl)- would involve the direct reaction of 2-aminoacetanilide with a suitable isothiocyanate precursor under thermal or microwave conditions. A general representation of this approach is depicted below:

Scheme 1: Proposed Solvent-Free Synthesis of Acetanilide, 2-(thiocarbamyl)-

Reactant A (2-Aminoacetanilide) + Reactant B (Isothiocyanate source) --(Heat or Microwave Irradiation)--> Product (Acetanilide, 2-(thiocarbamyl)-)

The efficiency of such a protocol is highlighted in the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, where pivaloyl isothiocyanate is reacted with 4-aminoacetophenone in dry acetone. nih.gov While this example uses a solvent, the underlying principle of reacting an aminoacetophenone derivative with an isothiocyanate is directly applicable to a solvent-free adaptation for the synthesis of the target molecule.

Utilization of Eco-Friendly Catalysts and Solvents

When solvent-free conditions are not feasible, the use of environmentally benign solvents and catalysts is a key aspect of green synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several syntheses of thiourea derivatives have been successfully carried out in aqueous media. For example, a facile and rapid synthesis of 2-amino-4-arylthiazoles involves the condensation of aracyl bromides with N-arylthioureas in water under microwave irradiation, yielding pure products in high yields (81%-97%) within very short reaction times (1-20 min). scirp.org

In the context of catalysis, the use of reusable and non-toxic catalysts is paramount. Urea and thiourea themselves have been employed as efficient, inexpensive, and reusable catalysts for the synthesis of various heterocyclic compounds under solvent-free conditions. merckmillipore.com For the synthesis of thioureas, zinc has been utilized as a catalyst in the reaction of primary amines with carbon disulfide, offering a convenient method with good to outstanding yields under modest reaction conditions. tandfonline.com Furthermore, a cross-linked chitosan (B1678972) hydrogel has been demonstrated as a potent, recyclable, and eco-friendly biocatalyst for the synthesis of thiazole derivatives, showcasing the potential of biopolymers in green catalysis. mdpi.com

A proposed eco-friendly synthesis of Acetanilide, 2-(thiocarbamyl)- could involve the reaction of 2-aminoacetanilide with an isothiocyanate in water, potentially catalyzed by a reusable catalyst like urea or a supported metal catalyst.

Table 1: Examples of Eco-Friendly Catalysts and Solvents in Thiourea Synthesis

| Catalyst/Solvent System | Reaction Type | Advantages |

| Water (Solvent) | Condensation of aracyl bromides with N-arylthioureas | Non-toxic, non-flammable, readily available, high yields. scirp.org |

| Urea/Thiourea (Catalyst) | Synthesis of pyrazole derivatives | Inexpensive, reusable, solvent-free conditions, high yields. merckmillipore.com |

| Zinc (Catalyst) | Reaction of primary amines with carbon disulfide | Convenient, good to excellent yields, modest reaction conditions. tandfonline.com |

| Cross-linked Chitosan Hydrogel (Biocatalyst) | Synthesis of thiazole derivatives | Recyclable, eco-friendly, high yields, mild conditions. mdpi.com |

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of thioureas can be designed to have a high atom economy. A notable example is the three-component reaction between isocyanides, aliphatic amines, and elemental sulfur, which proceeds with complete atom economy to produce thioureas in excellent yields at ambient temperature without the need for a catalyst. organic-chemistry.org

Calculation of Atom Economy:

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of Acetanilide, 2-(thiocarbamyl)- from 2-aminoacetanilide and a simple isothiocyanate like methyl isothiocyanate, the reaction would be an addition reaction, which inherently has a 100% atom economy as all atoms of the reactants are incorporated into the single product.

Reaction: 2-Aminoacetanilide (C₈H₁₀N₂O) + Methyl isothiocyanate (C₂H₃NS) → N-(2-acetylphenyl)-N'-methylthiourea (C₁₀H₁₃N₃OS)

Molecular Weight of 2-Aminoacetanilide = 150.18 g/mol

Molecular Weight of Methyl isothiocyanate = 73.12 g/mol

Molecular Weight of N-(2-acetylphenyl)-N'-methylthiourea = 223.30 g/mol

% Atom Economy = (223.30 / (150.18 + 73.12)) x 100 = 100%

Comparative Analysis of Conventional Versus Green Synthesis Methods

A comparative analysis of conventional and greener synthetic routes for thiourea derivatives highlights the significant advantages of adopting green chemistry principles.

Table 2: Comparative Analysis of Conventional vs. Green Synthesis of Thiourea Derivatives

| Feature | Conventional Method | Green Method |

| Solvents | Often uses volatile and hazardous organic solvents (e.g., chloroform, DMF). researchgate.net | Employs solvent-free conditions, water, or other benign solvents. banglajol.infoscirp.org |

| Catalysts | May use stoichiometric amounts of toxic reagents or heavy metal catalysts that are difficult to recover. | Utilizes reusable, non-toxic catalysts such as urea, zinc, or biocatalysts. merckmillipore.comtandfonline.commdpi.com |

| Reaction Conditions | Often requires prolonged heating and refluxing. | Can be performed at ambient temperature or with rapid heating using microwaves, leading to shorter reaction times. researchgate.netorganic-chemistry.org |

| Atom Economy | Can be lower due to the use of protecting groups or the formation of by-products. | Often higher, with addition reactions and multi-component reactions achieving 100% atom economy. organic-chemistry.org |

| Waste Generation | Generates significant amounts of solvent and catalyst waste, which require costly disposal. | Minimizes waste through solvent-free protocols and the use of recyclable catalysts. |

| Energy Consumption | Higher due to longer reaction times and heating requirements. | Lower due to shorter reaction times and more efficient heating methods like microwave irradiation. |

| Overall Yield | Can be variable and may require extensive purification. | Often results in higher or comparable yields with easier product isolation. researchgate.net |

For the synthesis of Acetanilide, 2-(thiocarbamyl)-, a conventional approach might involve the use of thiophosgene, a highly toxic reagent, with 2-aminoacetanilide in a chlorinated solvent. researchgate.netresearchgate.net In contrast, a greener approach would favor the direct reaction of 2-aminoacetanilide with a less hazardous isothiocyanate source, either under solvent-free conditions or in an eco-friendly solvent like water, potentially with a recyclable catalyst. The green method not only avoids the use of toxic reagents and solvents but also offers higher atom economy and reduced energy consumption, making it a more sustainable and environmentally responsible choice.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the functional groups within Acetanilide (B955), 2-(thiocarbamyl)-.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of Acetanilide, 2-(thiocarbamyl)- is expected to exhibit distinct absorption bands corresponding to its amide and thiocarbamyl moieties, as well as the substituted benzene ring. The N-H stretching vibrations of both the amide and the primary thioamide groups are anticipated in the region of 3400-3100 cm⁻¹. Specifically, the amide N-H stretch typically appears as a sharp band around 3300 cm⁻¹, while the thioamide NH₂ stretches would likely present as two bands.

The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong and characteristic absorption expected in the 1680-1640 cm⁻¹ range. The Amide II band, arising from N-H bending and C-N stretching, is predicted to be observed around 1550-1520 cm⁻¹.

The thiocarbonyl (C=S) stretching vibration is more complex and can be coupled with other vibrations, but it is generally expected to appear in the 1250-1020 cm⁻¹ region. The C-N stretching vibrations of the thioamide and amide groups, along with aromatic C-C stretching, will contribute to the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will give rise to bands in the 900-675 cm⁻¹ range, indicative of the ortho-disubstitution pattern of the benzene ring.

Table 1: Predicted FTIR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3300 | N-H Stretch (Amide) |

| ~3200, ~3100 | N-H Asymmetric & Symmetric Stretch (Thioamide) |

| >3000 | C-H Stretch (Aromatic) |

| ~1660 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend, C-N Stretch (Amide II) |

| ~1250 | C=S Stretch (Thioamide) |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in Acetanilide, 2-(thiocarbamyl)- are expected to produce strong signals in the Raman spectrum. The C=S stretching vibration, which can sometimes be weak or coupled in FTIR, may show a more distinct band in the Raman spectrum.

The phenyl ring modes, including the ring breathing vibration, are anticipated to be prominent. The amide and thiocarbamyl group vibrations will also be present, though their intensities may differ from those in the FTIR spectrum. For instance, the C=O stretch will be visible but likely less intense than in the IR spectrum.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) can be a powerful tool to study the adsorption behavior and enhance the Raman signal of Acetanilide, 2-(thiocarbamyl)- on a metal surface (typically silver or gold). Given the presence of sulfur and nitrogen atoms with lone pairs of electrons, the molecule is expected to chemisorb onto the metal surface.

The SERS spectrum would likely show significant enhancement of the vibrational modes of the groups closest to the surface. It is probable that the thiocarbamyl group would be the primary binding site to the metal, leading to a strong enhancement of the C=S and C-N stretching modes. The orientation of the molecule on the surface could be inferred from the relative enhancement of different vibrational modes. For instance, an enhancement of the aromatic ring modes would suggest a tilted or perpendicular orientation with respect to the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of Acetanilide, 2-(thiocarbamyl)-.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Acetanilide, 2-(thiocarbamyl)- will provide information on the chemical environment of the protons. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to the ortho-disubstitution, a complex splitting pattern is anticipated for these four protons.

The amide proton (NH) of the acetamido group is expected to be a singlet, and its chemical shift can be variable, often appearing between 8.0 and 10.0 ppm, depending on the solvent and concentration. The two protons of the primary thioamide (NH₂) will likely appear as a broad singlet or two separate signals, also in the downfield region.

The methyl protons of the acetyl group will give a sharp singlet in the upfield region, typically around 2.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.2 | Singlet | CH₃ (Acetyl) |

| 7.0 - 8.5 | Multiplet | Aromatic Protons |

| ~9.0 | Singlet | NH (Amide) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, typically in the range of 190-210 ppm. The carbonyl carbon (C=O) of the amide group will also be downfield, but at a higher field than the C=S, likely around 170 ppm.

The aromatic carbons will resonate in the 120-140 ppm region. The number of signals will depend on the symmetry of the molecule. The carbon attached to the acetamido group and the one attached to the thiocarbamyl group will have distinct chemical shifts influenced by the electronic nature of these substituents. The methyl carbon of the acetyl group will appear at the highest field, typically around 25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Acetanilide, 2-(thiocarbamyl)-

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~25 | CH₃ (Acetyl) |

| 120 - 140 | Aromatic Carbons |

| ~170 | C=O (Amide) |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of "Acetanilide, 2-(thiocarbamyl)-". High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₉H₁₀N₂OS.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the protonated molecular ion [M+H]⁺, offer deep insights into the compound's structure. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The primary fragmentation pathways for "Acetanilide, 2-(thiocarbamyl)-" are predicted to involve cleavages around the amide and thiocarbamyl functional groups.

Key expected fragmentation pathways include:

Loss of the Thiocarbamyl Moiety: Cleavage of the C-C bond between the phenyl ring and the thiocarbamyl group.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to fragments corresponding to the anilide portion or the acetyl group.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a methyl radical and the formation of a stable acylium ion.

Rearrangements and Neutral Losses: Loss of small, stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or thioformic acid (H₂NCSH) from the parent ion.

The analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule, confirming the connectivity of the acetamido and thiocarbamyl groups to the phenyl ring.

Table 1: Proposed Mass Spectrometry Fragmentation Data for Acetanilide, 2-(thiocarbamyl)- This table presents predicted m/z values based on common fragmentation patterns for similar chemical structures.

| m/z (Proposed) | Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 195.05 | [C₉H₁₁N₂OS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 178.05 | [C₉H₈N₁OS]⁺ | Loss of Ammonia (NH₃) |

| 152.03 | [C₈H₆NOS]⁺ | Loss of Acetyl Radical (CH₃CO·) |

| 136.04 | [C₇H₆NS]⁺ | Loss of Acetamide (B32628) (CH₃CONH₂) |

| 93.06 | [C₆H₇N]⁺ | Aniline (B41778) fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl fragment |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions within the molecule, influenced by its chromophores and their chemical environment.

The UV-Visible absorption spectrum of "Acetanilide, 2-(thiocarbamyl)-" is primarily defined by the π → π* electronic transitions within the aromatic phenyl ring, which is conjugated with the acetamido and thiocarbamyl groups. The spectrum is expected to show characteristic absorption bands influenced by these substituents.

The acetanilide core itself typically exhibits a strong absorption band. The presence of the ortho-thiocarbamyl group, containing a C=S chromophore and lone pair electrons on sulfur and nitrogen, acts as a powerful auxochrome. This is predicted to cause a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted acetanilide. The ortho-positioning of the two bulky groups can cause steric hindrance, potentially leading to a non-planar conformation that may slightly alter the extent of conjugation and thus the spectral features.

Table 2: Predicted UV-Visible Absorption Data for Acetanilide, 2-(thiocarbamyl)- in Ethanol (B145695) This table presents expected absorption maxima based on the analysis of similar aromatic thioamides.

| Band | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Band I | ~ 320-340 | π → π* |

| Band II | ~ 240-260 | π → π* |

While many simple aromatic compounds exhibit fluorescence from their lowest energy excited state, molecules with specific structural features can display more complex photophysics, such as dual fluorescence. "Acetanilide, 2-(thiocarbamyl)-" possesses the structural requisites for such behavior, namely donor and acceptor groups attached to a rotatable bond system.

Dual fluorescence is the phenomenon where a molecule emits from two distinct excited states, resulting in two emission bands. For this compound, this could arise from:

Locally Excited (LE) State: A higher-energy, "normal" fluorescence band resulting from the initially populated excited state, which resembles the ground-state geometry.

Twisted Intramolecular Charge Transfer (TICT) State: A lower-energy, highly Stokes-shifted emission band. This state is formed following excitation, where intramolecular rotation around the C(aryl)-N or C(aryl)-C bonds leads to a conformation with significant charge separation. The stability of this TICT state is highly dependent on solvent polarity; it is stabilized by polar solvents, leading to a pronounced red shift of the second emission band. iitkgp.ac.innih.gov

The ortho substitution in "Acetanilide, 2-(thiocarbamyl)-" may promote the formation of a TICT state by creating a pre-twisted ground state geometry. The presence of both electron-donating (amino) and electron-withdrawing (carbonyl, thiocarbonyl) groups facilitates the charge transfer necessary for the formation of the TICT state.

Table 3: Predicted Fluorescence Emission Maxima in Solvents of Varying Polarity This table illustrates the hypothetical solvent-dependent dual fluorescence behavior.

| Solvent | Dielectric Constant (ε) | λem (LE) (nm) | λem (TICT) (nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | ~ 380-400 | Weak or absent |

| Dichloromethane | 9.08 | ~ 390-410 | ~ 480-500 |

| Acetonitrile | 37.5 | ~ 395-415 | ~ 510-530 |

Computational and Theoretical Investigations of Acetanilide, 2 Thiocarbamyl

Computational Studies of Reactivity and Reaction Mechanisms

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and understanding selectivity. This method involves locating the saddle point on a potential energy surface that connects reactants to products. This point, the transition state, represents the highest energy barrier along the reaction coordinate.

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are used to model the geometric and energetic properties of these transient structures. A key characteristic of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For molecules containing the thiourea (B124793) or thioamide moiety, TS analysis is crucial for understanding reactions such as intramolecular cyclizations. For instance, theoretical studies on N,N'-disubstituted thiourea derivatives have utilized DFT to calculate the thermodynamic parameters of transition states for cyclization reactions in various solvents. biopolymers.org.uaresearchgate.net Such analyses help predict the most favorable reaction pathway by comparing the activation energies of different possible routes. biopolymers.org.ua For Acetanilide (B955), 2-(thiocarbamyl)-, a similar approach could be used to investigate its propensity to form heterocyclic structures, a common reaction pathway for thiocarbamoyl compounds. rsc.org

Distortion-Interaction Model for Reactivity Rationalization

The Distortion-Interaction Model, also known as the Activation Strain Model, is a powerful conceptual tool used to analyze chemical reactivity and activation barriers. researchgate.netnih.govnih.gov This model partitions the activation energy (ΔE≠) of a reaction into two primary components:

Distortion Energy (ΔEstrain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔEint): The actual interaction energy (including steric and electronic effects) between the two distorted reactant molecules within the transition state structure. nih.gov

The fundamental equation of this model is: ΔE≠ = ΔEstrain + ΔEint

This framework provides deep insight into the factors controlling reaction rates. A high activation barrier might arise from a rigid reactant that requires a large amount of energy to distort (high ΔEstrain) or from unfavorable interactions in the transition state (a less stabilizing ΔEint). The transition state is reached when the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.govnih.gov This model has been successfully applied to a vast range of reaction types, from cycloadditions to substitution and elimination reactions. researchgate.netsemanticscholar.org Although a specific distortion-interaction analysis for Acetanilide, 2-(thiocarbamyl)- has not been reported, this model could be employed to rationalize its reactivity in bimolecular reactions, providing a quantitative understanding of the structural and electronic factors that govern its chemical behavior.

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. fip.org It is an indispensable tool in drug discovery for predicting ligand-protein interactions and estimating binding affinity. The thiourea scaffold is recognized for its chemical versatility and biological activity, making its derivatives promising candidates for pharmaceutical applications. biointerfaceresearch.com

Docking algorithms explore the conformational space of a ligand within the active site of a protein, predicting the most stable binding pose. This prediction is based on scoring functions that evaluate non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. biointerfaceresearch.comsingidunum.ac.rs

The structure of Acetanilide, 2-(thiocarbamyl)- possesses several functional groups capable of forming specific interactions with biological targets:

Hydrogen Bond Donors: The N-H groups of the amide and thiourea moieties.

Hydrogen Bond Acceptors: The carbonyl (C=O) and thiocarbonyl (C=S) groups.

Hydrophobic Regions: The phenyl ring.

Studies on other thiourea derivatives have shown that these groups are critical for binding. The thiourea motif can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, while aromatic rings often engage in hydrophobic or π-π interactions. biointerfaceresearch.comsingidunum.ac.rs For example, docking studies of thiourea compounds with targets like cyclooxygenase (COX) enzymes have highlighted how the introduction of specific functional groups can enhance binding through additional hydrogen bonds or hydrophobic contacts. singidunum.ac.rs A hypothetical docking of Acetanilide, 2-(thiocarbamyl)- would likely reveal similar interaction patterns.

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (side chain C=O) |

| Thiourea N-H | Hydrogen Bond (Donor) | Serine, Threonine (side chain O-H) |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine (side chain N-H) |

| Thiocarbonyl C=S | Hydrogen Bond (Acceptor) | Tyrosine (side chain O-H) |

| Phenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine, Tryptophan, Leucine |

Note: This table is illustrative and shows potential interactions. Actual interactions depend on the specific protein target.

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score in units of kcal/mol. fip.org More negative scores typically indicate stronger, more favorable binding. nih.gov This metric is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. arxiv.org

Thiourea derivatives have been computationally screened against a wide array of biological targets, including enzymes implicated in cancer, bacterial infections, and inflammation. fip.orgbiointerfaceresearch.comsingidunum.ac.rsresearchgate.netnih.gov For example, docking studies of benzoylthiourea (B1224501) compounds against bacterial enzymes involved in cell wall biosynthesis yielded docking scores ranging from -4.7 to -5.7 kcal/mol. fip.org Other studies on more complex thiourea derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have reported calculated binding affinities as strong as -24.99 kcal/mol. biointerfaceresearch.com The predicted binding affinity of Acetanilide, 2-(thiocarbamyl)- would be highly dependent on the specific topology and chemical nature of the target's active site.

| Biological Target Class (Example) | Hypothetical Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase (e.g., EGFR) | -7.5 to -9.0 |

| Urease | -6.0 to -7.5 |

| Cholinesterase (e.g., AChE) | -8.0 to -9.5 |

| Cyclooxygenase (e.g., COX-2) | -7.0 to -8.5 |

Note: The binding affinity values in this table are hypothetical and for illustrative purposes only, based on typical ranges observed for related thiourea derivatives against these enzyme classes. biointerfaceresearch.comsingidunum.ac.rsresearchgate.net

Prediction of Macroscopic Properties from Computational Parameters

The dipole moment can be accurately calculated using various quantum chemical methods, including Density Functional Theory (DFT) and high-level wave function theories like Coupled Cluster (CC). wikipedia.orgacs.org The accuracy of these calculations is highly dependent on the chosen level of theory and the quality of the basis set, with augmented basis sets (e.g., aug-cc-pVDZ) often recommended for reliable predictions. acs.org

While computational data for Acetanilide, 2-(thiocarbamyl)- is not available, studies on the parent molecule, acetanilide, provide a reference. High-level quantum mechanical methods have been used to determine its intrinsic structural features. usna.edu The introduction of the polar 2-(thiocarbamyl) group is expected to significantly alter the magnitude and direction of the molecular dipole moment compared to acetanilide. A computational study would precisely quantify this change, offering valuable insight into the polarity and potential solubility of the target molecule.

| Compound | Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Acetanilide | M06-2X | 6-31+G(d) | Value not specified in source usna.edu |

| Acetanilide | wB97 | 6-31+G(d) | Value not specified in source usna.edu |

| Acetanilide, 2-(thiocarbamyl)- | DFT (e.g., B3LYP) | (e.g., 6-311++G(d,p)) | Not yet reported |

First Hyperpolarizability (NLO) Calculations and Potential for Optical Applications

While computational studies on related molecules, such as other substituted acetanilide and thiourea derivatives, are present in the literature, these findings are not directly applicable to Acetanilide, 2-(thiocarbamoyl)-. The electronic and structural properties that dictate NLO responses are highly specific to the exact molecular structure, including the nature and position of substituent groups. Therefore, extrapolating data from analogous compounds would not provide a scientifically accurate assessment for the title compound.

The investigation of NLO properties typically involves quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to determine the molecular polarizability and hyperpolarizability tensors. These calculations provide insight into how a molecule's electron density responds to an external electric field, which is the basis for NLO phenomena. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is crucial for applications in technologies like frequency doubling (second-harmonic generation) and optical switching.

For a molecule to exhibit a significant NLO response, it often possesses a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. In Acetanilide, 2-(thiocarbamoyl)-, the acetamido group and the thiocarbamoyl group, attached to the phenyl ring, would be the primary determinants of its electronic properties. A detailed computational analysis would be required to optimize its molecular geometry, calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors.

Such a study would elucidate the intramolecular charge transfer characteristics and determine the magnitude of the NLO response. Comparison with standard NLO materials, like urea (B33335), would be necessary to benchmark its potential for practical applications in optical devices.

However, as of the current available data, no such theoretical or computational studies have been published specifically for Acetanilide, 2-(thiocarbamoyl)-. Consequently, there are no detailed research findings or data tables on its first hyperpolarizability to report, and its potential for optical applications remains computationally unexplored.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Potential

The core structure of acetanilide (B955), combined with the reactive thiocarbamyl moiety, has been a focal point for the development of new antimicrobial agents. Derivatives have been synthesized and tested against a wide array of pathogenic microorganisms.

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of acetanilide have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a thiocarbamoyl group, often as part of a thiourea (B124793), thiosemicarbazone, or thiohydantoin structure, is a common strategy in the design of compounds with antimicrobial effects.

Studies on various acetanilide derivatives have shown significant zones of inhibition when compared to standard antibiotics like streptomycin. researchgate.net For instance, certain 2-substituted-aminothiazoles derived from acetanilide showed good anti-bacterial activity against the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, other research has demonstrated the efficacy of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.netresearchgate.netmdpi.comnih.gov The activity is often influenced by the specific substitutions on the aromatic rings of the molecule. mdpi.com While some compounds show broad-spectrum activity, others exhibit more selective action against either Gram-positive or Gram-negative strains. nih.govresearchgate.net

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Acetanilide Derivatives | Escherichia coli (Gram-) | Significant Zone of Inhibition | researchgate.net |

| Acetanilide Derivatives | Pseudomonas aeruginosa (Gram-) | Significant Zone of Inhibition | researchgate.net |

| Acetanilide Derivatives | Bacillus subtilis (Gram+) | Significant Zone of Inhibition | researchgate.net |

| 2-Thiohydantoin Hybrids | Staphylococcus aureus (Gram+) | Moderate Bacteriostatic Activity | mdpi.com |

| Thiosemicarbazone Complexes | Staphylococcus aureus (Gram+) | Potent Antibacterial Agent | mdpi.com |

| Thioureide Derivatives | Bacillus subtilis (Gram+) | MIC: 7.8 to 125 µg/mL | researchgate.net |

| Thioureide Derivatives | Klebsiella pneumoniae (Gram-) | MIC: 31.25 to 250 µg/mL | researchgate.net |

Antifungal Activity

The antifungal potential of compounds structurally related to Acetanilide, 2-(thiocarbamyl)- has also been an area of active investigation. Research has shown that derivatives containing thioamide functionalities can be effective against various fungal pathogens. researchgate.net

For example, newly synthesized 2-substituted-aminothiazoles have been screened for their activity against fungal strains like Candida albicans and Aspergillus niger, showing positive results. researchgate.net Studies on 2-thiophene carboxylic acid thioureides demonstrated that all tested compounds exhibited antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL. researchgate.net Similarly, other thioureide derivatives have shown efficacy against C. albicans. researchgate.net The mechanism of action is thought to involve the disruption of the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-Substituted-aminothiazoles | Candida albicans | Good Antifungal Activity | researchgate.net |

| 2-Substituted-aminothiazoles | Aspergillus niger | Antifungal Activity Screened | researchgate.net |

| 2-Thiophene Carboxylic Acid Thioureides | Various Fungal Strains | MIC: 31.25 to 62.5 µg/mL | researchgate.net |

| 2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Candida kefyr | High Susceptibility | researchgate.net |

| 2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Aspergillus niger | Strong Inhibitory Effect | researchgate.net |

Antiviral Activity

While direct studies on the antiviral properties of Acetanilide, 2-(thiocarbamyl)- are limited, research on structurally analogous compounds provides insight into its potential. Thiazolylthioacetamide derivatives have been synthesized and evaluated for their anti-HIV activities. nih.gov Some of these compounds showed potent activity against wild-type HIV-1 and several mutant strains in MT-4 cells, with EC50 values in the micromolar range. nih.gov

Furthermore, certain 2-amino substituted thiazole (B1198619) derivatives displayed significant potency against influenza A/H1N1 in MDCK cells. nih.gov Thiosemicarbazones have also been investigated for their antiviral activity against both RNA and DNA viruses, with some derivatives showing activity comparable to established antiviral drugs like methisazone. nih.gov These findings suggest that the thioamide scaffold present in Acetanilide, 2-(thiocarbamyl)- could serve as a basis for the development of novel antiviral agents. nih.govmdpi.com

Anticancer Activity

The exploration of acetanilide derivatives and related heterocyclic compounds as potential anticancer agents has yielded promising results. Research has focused on their ability to induce cell death in various cancer cell lines and to inhibit processes crucial for tumor progression, such as cell migration and invasion.

In Vitro Cytotoxicity Evaluation (e.g., MCF-7, HepG-2, MDA-MB-231 Cell Lines)

Compounds with structural similarities to Acetanilide, 2-(thiocarbamyl)- have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Studies on novel thiopyran analogs and indole-based benzenesulfonamides have demonstrated potent cytotoxic activity against MCF-7 cells. nih.govresearchgate.net For example, certain N-alkyl gallamide derivatives showed strong cytotoxicity with IC50 values as low as 2.1 µg/mL. orientjchem.org A Ni(II) complex with a proline dithiocarbamate ligand was also found to induce cell death in this cell line, yielding an IC50 value of 315.70 µg/mL. waocp.orgnih.gov

HepG-2 (Human Hepatocellular Carcinoma): The cytotoxic potential of related compounds has also been confirmed in HepG-2 cells. nih.govmdpi.com Metal complexes of ligands derived from thiosemicarbazones were tested and showed carcinogenic properties against the HepG-2 cell line. mdpi.com In other studies, purinyl derivatives exhibited high cytotoxic activity against HepG2 cells. mdpi.com

MDA-MB-231 (Human Breast Adenocarcinoma): This triple-negative breast cancer cell line has been used to test the efficacy of various compounds. Isobavachalcone, for instance, was found to decrease the viability of MDA-MB-231 cells in a concentration- and time-dependent manner, with an IC50 value of 15.15 µM at 48 hours. mdpi.com Other synthetic compounds have also shown cytotoxic potential against this cell line. mdpi.comnih.gov

Table 3: In Vitro Cytotoxicity of Structurally Related Compounds

| Compound/Derivative Class | Cell Line | Cytotoxicity Measurement (IC50) | Reference |

|---|---|---|---|

| N-tert-butyl gallamide | MCF-7 | 2.1 µg/mL | orientjchem.org |

| Ni(II)Proline Dithiocarbamate | MCF-7 | 315.70 µg/mL | waocp.orgnih.gov |

| Allophylus cobbe leaf extract | HepG-2 | 6.8 µg/mL (DCM extract) | nih.gov |

| Purinyl derivatives | HepG-2 | High Cytotoxic Activity | mdpi.com |

| Isobavachalcone | MDA-MB-231 | 15.15 µM (48h) | mdpi.com |

| nrCap18 peptide | MDA-MB-231 | ~0.29 μg/ml | nih.gov |

Inhibition of Cell Migration and Invasion

Metastasis is a key factor in cancer mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Research on acetanilide derivatives and similar structures has shown potential in this area.

A study on new hydantoin acetanilide derivatives found that they could substantially reduce the wound closure and migration of A549 lung cancer cells in a dose-dependent manner. nih.gov Similarly, certain indole-based benzenesulfonamides were shown to effectively reduce the migration of MCF-7 and SK-BR-3 breast cancer cells. nih.gov Other novel sulfonamide analogs have demonstrated an ability to significantly inhibit the invasiveness of MDA-MB231 breast cancer and A375 melanoma cells. nih.gov These compounds often work by down-regulating proteins essential for metastasis, such as matrix metalloproteinases (MMPs), or by interfering with signaling pathways that control cell motility. mdpi.commdpi.com

Antioxidant Properties and Oxidative Stress Modulation

The capacity of Acetanilide, 2-(thiocarbamyl)- to counteract oxidative stress is a key area of investigation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound is often evaluated through its ability to scavenge free radicals and to mitigate the downstream effects of oxidative damage, such as lipid peroxidation.

Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, are commonly employed to quantify the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable free radicals, a process that can be monitored spectrophotometrically.

While specific IC50 values for Acetanilide, 2-(thiocarbamyl)- in DPPH and ABTS assays are not extensively documented in publicly available literature, research on analogous acetamide (B32628) derivatives suggests that the presence of the acetamide functional group can contribute to antioxidant and anti-inflammatory activities researchgate.net. The thiocarbamoyl group is also a feature of interest in compounds exhibiting antiradical properties mdpi.com. Further focused studies are required to quantify the precise radical scavenging efficacy of Acetanilide, 2-(thiocarbamyl)- and to establish its relative potency.

Table 1: DPPH and ABTS Radical Scavenging Activity Data

| Compound | DPPH IC50 | ABTS IC50 | Reference |

| Acetanilide, 2-(thiocarbamyl)- | Data not available | Data not available |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. The measurement of MDA levels in biological samples can, therefore, provide an indication of the extent of oxidative stress.

Currently, there is a lack of specific studies investigating the direct effect of Acetanilide, 2-(thiocarbamyl)- on MDA levels in models of oxidative stress. However, related research on N-phenylacetamide derivatives has explored their potential to protect against oxidative stress by influencing cellular antioxidant systems nih.gov. Future research should aim to quantify the impact of Acetanilide, 2-(thiocarbamyl)- on MDA formation to better understand its protective effects against lipid peroxidation.

Table 2: Effect on Malondialdehyde (MDA) Levels

| Treatment Group | MDA Level | % Reduction vs. Control | Reference |

| Control | Data not available | ||

| Acetanilide, 2-(thiocarbamyl)- | Data not available |

Analgesic and Anti-inflammatory Research

The structural features of Acetanilide, 2-(thiocarbamyl)- suggest a potential for analgesic and anti-inflammatory effects. The acetanilide core is historically associated with pain and fever relief, while the thiourea moiety is present in various compounds with demonstrated anti-inflammatory action.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins which mediate pain and inflammation. Inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Acetanilide, 2-(thiocarbamyl)- | Data not available | Data not available | Data not available |

Note: IC50 is the concentration of the compound required to inhibit 50% of the enzyme activity.

Other Emerging Therapeutic Potentials

Beyond its potential antioxidant and anti-inflammatory roles, the chemical scaffold of Acetanilide, 2-(thiocarbamyl)- may lend itself to other therapeutic applications. Research into related N-phenylacetamide and thiourea derivatives has revealed a broad spectrum of biological activities.

For instance, various N-phenylacetamide derivatives have been investigated for their potential as anticancer agents nih.gov. Studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have shown cytotoxic activity against several cancer cell lines . Similarly, carbamothioyl-furan-2-carboxamide derivatives have demonstrated anti-cancer potential mdpi.com.

Furthermore, the thiourea and acetamide moieties are present in compounds with documented antimicrobial properties . For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown in vitro antibacterial activities nih.govmdpi.com. Additionally, new ligands of N-(pyrimidin-2-yl carbamothioyl)acetamide and their metal complexes have been studied for their antimicrobial activity against various bacterial strains ekb.eg.